REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:16]2[NH:17][C:18](=S)[NH:19][C:20]=2[CH3:21])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>[Ni].C(O)C>[C:1]([C:5]1[CH:6]=[C:7]([C:16]2[N:17]=[CH:18][NH:19][C:20]=2[CH3:21])[CH:8]=[C:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:10]=1[OH:11])([CH3:2])([CH3:3])[CH3:4]
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Name
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4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-methyl-2-thioxo-4-imidazoline
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Quantity
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1.5 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1NC(NC1C)=S
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Name
|
|
Quantity
|
0.5 g
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Type
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catalyst
|
Smiles
|
[Ni]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
after filtering the reaction mixture
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of cyclohexane and n-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1N=CNC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |